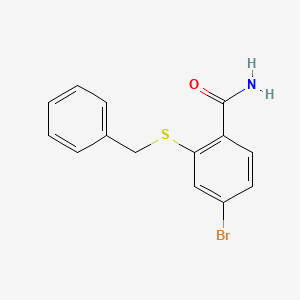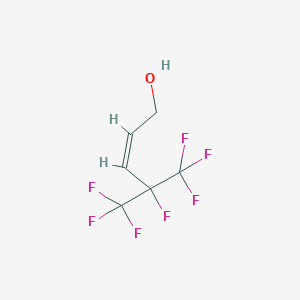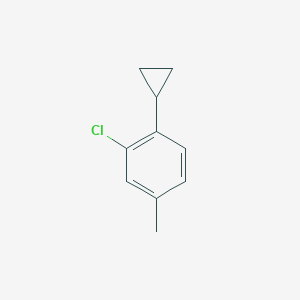![molecular formula C9H10Cl2O B13709309 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene is an organic compound with the molecular formula C9H10Cl2O. This compound is characterized by a benzene ring substituted with a chloro group and a 2-(chloromethoxy)ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene involves several steps. One common method includes the reaction of 1-chloro-2-ethylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloro groups can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene involves its interaction with specific molecular targets. The chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene can be compared with other similar compounds, such as:
1-Chloro-2-methoxybenzene: This compound has a methoxy group instead of the 2-(chloromethoxy)ethyl group, leading to different reactivity and applications.
2-Chloroethyl Chloromethyl Ether: This compound has a similar structure but lacks the benzene ring, resulting in different chemical properties and uses.
1-Chloro-2-ethoxyethane: This compound has an ethoxy group instead of the 2-(chloromethoxy)ethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-chloro-2-[2-(chloromethoxy)ethyl]benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-7-12-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
InChI Key |
FSRHTCQGAZKPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCOCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)

![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)

![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)


